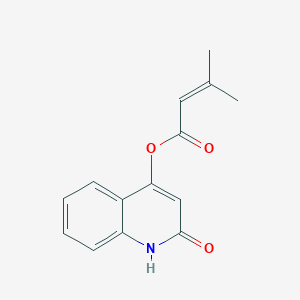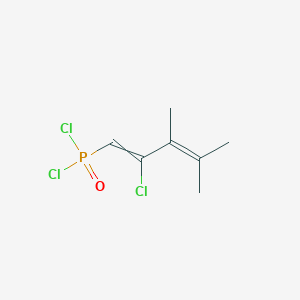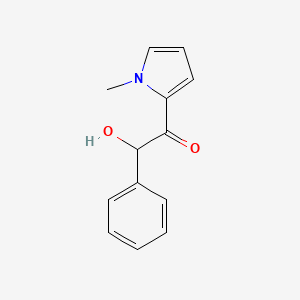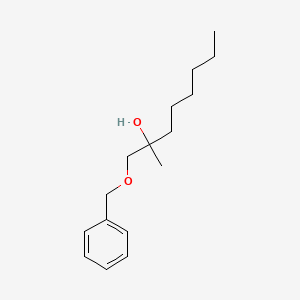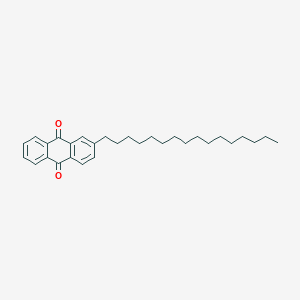
2-Hexadecylanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hexadecylanthracene-9,10-dione is a derivative of anthracene, specifically substituted at the 9 and 10 positions with a hexadecyl group. Anthracene derivatives have been extensively studied due to their interesting photophysical, photochemical, and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hexadecylanthracene-9,10-dione typically involves the substitution of anthracene at the 9 and 10 positions. One common method is the Friedel-Crafts acylation reaction, where anthracene reacts with hexadecyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction conditions usually involve refluxing the reactants in an inert solvent such as dichloromethane .
Industrial Production Methods: Industrial production of anthracene derivatives, including this compound, often involves large-scale Friedel-Crafts reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and catalyst concentration .
Análisis De Reacciones Químicas
Types of Reactions: 2-Hexadecylanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products:
Oxidation: Anthraquinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated anthracene derivatives
Aplicaciones Científicas De Investigación
2-Hexadecylanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 2-Hexadecylanthracene-9,10-dione involves its interaction with molecular targets through its aromatic and hydrophobic properties. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can participate in redox reactions, generating reactive oxygen species (ROS) that can induce cellular damage .
Comparación Con Compuestos Similares
Anthracene-9,10-dione: A simpler derivative without the hexadecyl substitution.
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in OLEDs.
2,6-Dibromo-9,10-dicyanoanthracene: Used in organic semiconductors.
Uniqueness: 2-Hexadecylanthracene-9,10-dione is unique due to its long alkyl chain, which imparts distinct hydrophobic properties and influences its solubility and interaction with biological membranes. This makes it particularly useful in applications requiring amphiphilic molecules .
Propiedades
Número CAS |
92415-27-5 |
|---|---|
Fórmula molecular |
C30H40O2 |
Peso molecular |
432.6 g/mol |
Nombre IUPAC |
2-hexadecylanthracene-9,10-dione |
InChI |
InChI=1S/C30H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-24-21-22-27-28(23-24)30(32)26-20-17-16-19-25(26)29(27)31/h16-17,19-23H,2-15,18H2,1H3 |
Clave InChI |
YZELNYUINYRAJG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



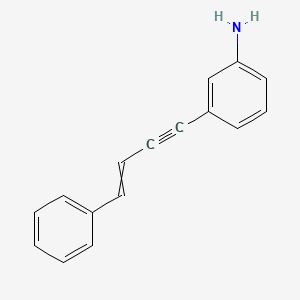
![Bis[2-(trifluoromethoxy)-2,3,3,3-tetrafluoropropionyl] peroxide](/img/structure/B14368776.png)
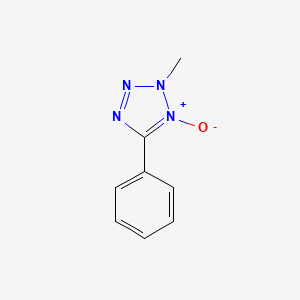

![N-(4-Fluorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14368795.png)


